NMDAR antagonist 3
説明
structure given in first source; N-dealkylated model of haloperidol
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(4-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAYOZUFUAMFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63638-93-7 (hydrochloride) | |
| Record name | 4-(4'-Chlorophenyl)-4-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057733 | |
| Record name | 4-(4-Chlorophenyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 4-(4'-Chlorophenyl)-4-piperidinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11446 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
39512-49-7 | |
| Record name | 4-(4-Chlorophenyl)-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4'-Chlorophenyl)-4-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-4-hydroxypiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-chlorophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-CHLOROPHENYL)-4-PIPERIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UND92FKS0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Properties and In Vitro Profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine, a compound also known as "NMDAR antagonist 3". While referenced in commercial literature as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1A/2B subtype, detailed characterization in peer-reviewed publications is limited. This document collates available data on its physicochemical properties, synthesis, and general experimental protocols relevant to the assessment of NMDAR antagonists.
Physicochemical and Pharmacological Properties
Table 1: General Properties
| Property | Value | Source(s) |
| CAS Number | 39512-49-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [2][3] |
| Molecular Weight | 211.69 g/mol | [2][3] |
| Appearance | White to yellow or creamy-white crystalline powder | [1][4] |
| Melting Point | 137-140 °C | [4][5] |
| Boiling Point (Predicted) | 344.5 ± 42.0 °C | [4] |
| Water Solubility | 340 mg/L (at 20 °C) | [4] |
Table 2: Pharmacological Profile (Based on Supplier Information)
| Target | Activity | Quantitative Data | Source(s) |
| NMDA Receptor (NR1A/2B Subtype) | Antagonist (weak inhibitory activity) | IC₅₀ value reported, but no specific value consistently cited in primary literature. | [1] |
Synthesis and Experimental Protocols
Synthesis
A common synthetic route for 4-(4-Chlorophenyl)-4-hydroxypiperidine involves a Grignard reaction. The general workflow is depicted below.
Experimental Protocol: Radioligand Binding Assay (Representative)
This protocol is a general representation for determining the binding affinity of a test compound to NMDA receptors and is not specific to 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor using a competitive radioligand binding assay.
Materials:
-
Test compound (e.g., 4-(4-Chlorophenyl)-4-hydroxypiperidine)
-
Radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor antagonist)
-
Membrane preparation from a brain region rich in NMDA receptors (e.g., rat hippocampus or cortex)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NMDA Receptor Signaling Pathway
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity. Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block. Upon opening, the channel allows the influx of calcium (Ca²⁺), which acts as a second messenger to activate various downstream signaling cascades.
Conclusion
4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) is a commercially available compound noted for its potential as an NMDAR antagonist. While its physicochemical properties are well-documented, a comprehensive pharmacological profile, including definitive quantitative data on its NMDAR antagonist activity, is not yet established in the peer-reviewed scientific literature. The information and protocols provided in this guide serve as a foundation for researchers interested in further investigating the properties and potential applications of this compound. Future studies, including detailed radioligand binding assays and electrophysiological experiments, are necessary to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. This compound | 39512-49-7 | Benchchem [benchchem.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
An In-depth Technical Guide to the Binding Affinity of Selective Antagonists at the NR1A/2B NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of selective antagonists for the N-methyl-D-aspartate (NMDA) receptor subtype composed of the NR1A and NR2B (GluN1/GluN2B) subunits. Given the absence of public domain information for a compound specifically named "NMDAR antagonist 3," this document will focus on two well-characterized, potent, and selective NR1A/2B antagonists: Ifenprodil and Ro 25-6981 . These compounds serve as archetypal examples for understanding the binding, methodology, and signaling pathways associated with this important therapeutic target.
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The NR2B subunit, in particular, is a key target for therapeutic intervention in various neurological disorders. Antagonists that selectively target the NR2B subunit offer the potential for improved therapeutic profiles with fewer side effects compared to non-selective NMDA receptor blockers.
Quantitative Binding Data
The binding affinity of Ifenprodil and Ro 25-6981 at the NR1A/2B receptor has been extensively characterized using various in vitro techniques. The following tables summarize key quantitative data from the scientific literature.
Table 1: Binding Affinity of Ifenprodil at NR1A/2B Receptors
| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |
| Kd | 33.5 nM | Recombinant human NR1a/NR2B receptors in L(tk-) cells | [3H]ifenprodil binding | [1] |
| Kd | 24.8 nM | Native rat cortex/hippocampus membranes | [3H]ifenprodil binding | [1] |
| IC50 | 0.21 µM | Recombinant NR1A/NR2B receptors in Xenopus oocytes | Voltage-clamp recording | [2] |
Table 2: Binding Affinity of Ro 25-6981 at NR1A/2B Receptors
| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |
| IC50 | 0.003 µM (high-affinity) | Rat forebrain membranes | [3H]MK-801 binding inhibition | [3] |
| IC50 | 0.009 µM | Cloned NR1C/NR2B receptors in Xenopus oocytes | Voltage-clamp recording | [3] |
| Selectivity | >5000-fold | vs. NR1C/NR2A (IC50 = 52 µM) | Voltage-clamp recording | [3] |
Experimental Protocols
The determination of binding affinity for NR1A/2B antagonists relies on precise experimental methodologies. The two primary techniques are radioligand binding assays and electrophysiological recordings.
This method directly measures the interaction of a radiolabeled ligand with the receptor.
-
Objective: To determine the dissociation constant (Kd), maximum binding capacity (Bmax), and inhibitory constant (Ki) of unlabeled compounds.
-
Materials:
-
Radioligand: [3H]Ifenprodil or [3H]Ro 25-6981.
-
Membrane Preparation: Homogenates from rat forebrain or cells expressing recombinant NR1A/2B receptors.
-
Assay Buffer: Typically a HEPES or Tris-HCl buffer at physiological pH.
-
Non-specific Binding Control: A high concentration of an unlabeled competing ligand (e.g., 100 µM CP-101,606).
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
Scintillation counter for radioactivity measurement.
-
-
Procedure:
-
Incubation: Membrane preparations are incubated with the radioligand at various concentrations (for saturation assays) or a fixed concentration of radioligand with varying concentrations of a competing unlabeled ligand (for competition assays).
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 3 hours).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Assays: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax are determined by non-linear regression analysis of the specific binding data.
-
Competition Assays: The IC50 value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
This functional assay measures the inhibitory effect of the antagonist on NMDA receptor-mediated currents.
-
Objective: To determine the IC50 of the antagonist on functional NR1A/2B receptors.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for NR1A and NR2B subunits.
-
Recording Solution (e.g., containing NaCl, HEPES, BaCl2, and Tricine at pH 7.3).
-
Agonists: Glutamate and glycine.
-
Voltage-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Expression: Oocytes are injected with a mixture of NR1A and NR2B cRNAs and incubated for 1-4 days to allow for receptor expression.
-
Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with the recording solution.
-
Agonist Application: A stable baseline current is established. The NMDA receptor-mediated current is then activated by applying a solution containing glutamate and glycine.
-
Antagonist Application: Once a stable agonist-induced current is achieved, the antagonist is co-applied with the agonists at various concentrations.
-
Measurement: The inhibition of the agonist-induced current by the antagonist is measured.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for electrophysiological recording in Xenopus oocytes.
Caption: NR1A/2B signaling pathway and point of antagonist inhibition.
References
- 1. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparative Analysis of Weak NMDA Receptor Antagonists, Featuring "NMDAR Antagonist 3"
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth comparative analysis of weak N-methyl-D-aspartate (NMDA) receptor antagonists, with a special focus on the compounds identified as "NMDAR antagonist 3". This document outlines the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Weak NMDA receptor antagonists, which modulate rather than completely block receptor activity, have emerged as a promising therapeutic strategy, potentially offering a better safety profile than their high-affinity counterparts. This guide focuses on a comparative analysis of such weak antagonists, including two distinct compounds referred to in the literature and commercial sources as "this compound".
"this compound": Two Distinct Entities
It is critical to distinguish between two different molecules that have been designated "this compound":
-
This compound (CAS 39512-49-7): Also known as 4-(4-Chlorophenyl)-4-hydroxypiperidine, this compound is described as having weak inhibitory activity against the NR1A/2B subtype of the NMDA receptor.[2][3][4][5][6]
-
This compound (CAS 2762181-52-0): This compound is noted for its significant recovery percentage (40.0% at 100 µM) in a cell-based assay and a favorable toxicological profile in SH-SY5Y and human adipose mesenchymal stem cells.[7][8][9][10][11]
Comparative Quantitative Data of Weak NMDA Receptor Antagonists
To provide a basis for comparison, the following table summarizes the available quantitative data for several well-characterized weak NMDA receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and specific receptor subunit composition.
| Compound | CAS Number | Ki (µM) | IC50 (µM) | Receptor Subtype Specificity | Notes |
| Memantine | 19982-08-2 | ~1 | - | - | Uncompetitive channel blocker. |
| Ketamine | 6740-88-1 | ~0.5 | - | - | Uncompetitive channel blocker.[12] |
| Amantadine | 768-94-5 | 10 | - | - | Non-competitive antagonist. |
| Dextromethorphan | 125-71-3 | - | - | - | Low-affinity, uncompetitive antagonist. |
| This compound | 39512-49-7 | Not Available | Not Available | Weak inhibitor of NR1A/2B | - |
| This compound | 2762181-52-0 | Not Available | Not Available | - | 40% recovery at 100 µM in a cell-based assay. |
Experimental Protocols
The determination of the binding affinity and potency of NMDA receptor antagonists involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Ki Determination
This method is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
a. Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
b. Binding Assay:
-
The prepared cell membranes are incubated with a specific concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801 for the channel site or [3H]CGS 19755 for the glutamate site).
-
A range of concentrations of the unlabeled test compound ("this compound" or other weak antagonists) is added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Calcium Flux Assay for IC50 Determination
This functional assay measures the ability of an antagonist to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.
a. Cell Culture and Loading:
-
A cell line expressing NMDA receptors (e.g., HEK293 cells transfected with specific NMDA receptor subunits) is cultured in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
b. Assay Procedure:
-
The cells are washed to remove excess dye.
-
A baseline fluorescence measurement is taken.
-
The cells are pre-incubated with various concentrations of the test antagonist.
-
The NMDA receptor is stimulated with agonists (e.g., glutamate and glycine).
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader or a fluorescence microscope.
c. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The ability of the test antagonist to inhibit this increase is determined for each concentration.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium influx, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling Cascade.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
Weak NMDA receptor antagonists represent a field of significant interest for the development of novel therapeutics for neurological disorders. While the two compounds identified as "this compound" are described as having weak antagonistic properties, a lack of publicly available quantitative data hinders a direct and detailed comparison with other agents in this class. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and characterization of these and other novel weak NMDA receptor antagonists. Further research is warranted to fully elucidate the pharmacological profiles of "this compound" (CAS 39512-49-7 and CAS 2762181-52-0) and their potential therapeutic utility.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine 39512-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NMDA receptor antagonist-3 | C13H19N3O6 | CID 163323737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist-3|CAS |DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMDAR Antagonist [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid for Preliminary Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate receptor (NMDAR) is a critical component in the modulation of synaptic plasticity and neuronal function. Its dysregulation is implicated in a variety of neurological disorders, making NMDAR antagonists a significant area of interest for therapeutic development. This technical guide provides a comprehensive overview of a specific NMDAR antagonist, identified as [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid, also referred to as "NMDAR antagonist 3" in some commercial contexts. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical application in neuroscience research.
Introduction to this compound
[(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid is a novel peptidomimetic designed as an analogue of the neuropeptide Glypromate. It is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. Initial research has highlighted its potential as a neuroprotective agent.[1] The compound has demonstrated a notable capacity for neuronal recovery in in-vitro models of neurotoxicity and has been reported to have a safe toxicological profile in preliminary studies.[2]
Chemical Structure:
-
IUPAC Name: (2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid
-
CAS Number: 2762181-52-0
-
Molecular Formula: C₁₃H₁₉N₃O₆
-
Molecular Weight: 313.31 g/mol
Mechanism of Action
NMDAR antagonists function by inhibiting the action of the NMDA receptor, a ligand-gated ion channel that is activated by the neurotransmitter glutamate and the co-agonist glycine.[3] The activation of the NMDA receptor allows for the influx of Ca²⁺ into the neuron, a process that is fundamental to synaptic plasticity, learning, and memory. However, excessive activation of NMDARs can lead to an overabundance of intracellular Ca²⁺, triggering excitotoxicity and subsequent neuronal cell death, a hallmark of many neurodegenerative diseases.[2]
NMDAR antagonists can be classified into several categories based on their site of action:
-
Competitive antagonists: Bind to the glutamate binding site.
-
Glycine site antagonists: Block the glycine co-agonist site.
-
Non-competitive antagonists: Bind to an allosteric site.
-
Uncompetitive channel blockers: Block the ion channel pore once it has been opened by agonists.[3]
While the precise binding site of [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid has not been extensively detailed in publicly available literature, its action as an NMDAR antagonist suggests it interferes with the signaling cascade that leads to excitotoxicity. It has been noted to possess a weak inhibitory activity against the NR1A/2B subtype of the NMDA receptor.
Signaling Pathway of NMDAR-Mediated Excitotoxicity
The following diagram illustrates the general signaling pathway of NMDAR-mediated excitotoxicity, which this compound is presumed to modulate.
Quantitative Data
The primary quantitative data available for [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid comes from a neuroprotection assay.[1]
| Assay | Cell Line | Toxin | Concentration of Antagonist | Result | Reference |
| Neuroprotection Assay | SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | 100 µM | 40.0% recovery | Sampaio-Dias IE, et al. (2021) |
| Cytotoxicity Assay | SH-SY5Y Human Neuroblastoma | Not Applicable | Up to 100 µM | No meaningful cytotoxicity | Sampaio-Dias IE, et al. (2021) |
| Cytotoxicity Assay | Human Adipose Mesenchymal Stem Cells | Not Applicable | Up to 100 µM | No meaningful cytotoxicity | Sampaio-Dias IE, et al. (2021) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. While the exact protocols from the primary literature are not fully accessible, these represent standard and widely accepted procedures for the cited assays.
Neuroprotection Assay against 6-OHDA Toxicity in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for a pre-treatment period (e.g., 2 hours).
-
Induction of Toxicity: Prepare a fresh solution of 6-OHDA in sterile, deionized water. Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The percentage of recovery can be calculated by comparing the viability of cells treated with 6-OHDA and the antagonist to those treated with 6-OHDA alone.
Experimental Workflow: Neuroprotection Assay
Cytotoxicity Assay
This protocol describes a method to assess the inherent cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Materials:
-
SH-SY5Y cells or human adipose mesenchymal stem cells
-
Appropriate cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Conclusion
[(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-l-aspartic acid is a promising NMDAR antagonist with demonstrated neuroprotective properties in preliminary in-vitro studies. Its ability to promote neuronal recovery from excitotoxic insult, coupled with a favorable initial safety profile, warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound in the context of neurodegenerative diseases. Future studies should focus on elucidating its precise binding site and mechanism of action, expanding the toxicological assessment, and evaluating its efficacy in in-vivo models.
References
Methodological & Application
Application Notes and Protocols for NMDAR Antagonist 3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NMDAR Antagonist 3, also identified as [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-L-aspartic acid (Compound 2a), in cell culture experiments. This document outlines its application in neuroprotection and cytotoxicity assays, providing researchers with the necessary information to investigate its therapeutic potential.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a key pathological process in various neurodegenerative disorders. This compound is a novel compound that has demonstrated neuroprotective properties in vitro. It shows weak inhibitory activity against the NR1A/2B subtype of the NMDA receptor. Notably, in a study by Sampaio-Dias et al. (2021), this antagonist exhibited a significant neuroprotective effect in a cell-based model of Parkinson's disease and a safe toxicological profile in neuronal and mesenchymal stem cell lines.
Data Presentation
The following tables summarize the quantitative data from key in vitro experiments involving this compound.
Table 1: Neuroprotective Effect of this compound in SH-SY5Y Cells
| Cell Line | Stress Inducer | Antagonist Concentration | Incubation Time | Endpoint | Result | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 100 µM | 24 hours | Cell Recovery | 40.0% | Sampaio-Dias et al., 2021 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Concentration Range | Incubation Time | Viability Assay | Result | Reference |
| SH-SY5Y | Up to 100 µM | 24 hours | MTT Assay | No significant cytotoxicity | Sampaio-Dias et al., 2021 |
| Human Adipose Mesenchymal Stem Cells (hADMSCs) | Up to 100 µM | 24 hours | MTT Assay | No significant cytotoxicity | Sampaio-Dias et al., 2021 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of NMDAR-mediated excitotoxicity and the experimental workflow for assessing the neuroprotective effects of this compound.
Figure 1: Simplified signaling pathway of NMDAR-mediated excitotoxicity and the inhibitory action of this compound.
Figure 2: Experimental workflow for the neuroprotection assay of this compound in SH-SY5Y cells.
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol is based on the methodology that demonstrated a 40.0% recovery of SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity with 100 µM of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Compound 2a)
-
6-Hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, remove the culture medium and pre-treat the cells with fresh medium containing 100 µM this compound for a specified period (e.g., 1-2 hours) prior to the addition of the neurotoxin.
-
Prepare a fresh solution of 6-OHDA in culture medium. The optimal concentration of 6-OHDA to induce approximately 50% cell death should be determined empirically, but concentrations in the range of 50-100 µM are commonly used for SH-SY5Y cells.
-
Add the 6-OHDA solution to the wells already containing this compound.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the treatment medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
The percentage of recovery can be calculated using the following formula: % Recovery = [(Viability with Antagonist + 6-OHDA) - (Viability with 6-OHDA alone)] / [100 - (Viability with 6-OHDA alone)] * 100
-
Protocol 2: Cytotoxicity Assay in SH-SY5Y and hADMSCs
This protocol is designed to assess the toxicological profile of this compound.
Materials:
-
SH-SY5Y cells or human Adipose-Derived Mesenchymal Stem Cells (hADMSCs)
-
Appropriate culture medium for each cell line (e.g., DMEM for SH-SY5Y, Mesenchymal Stem Cell Growth Medium for hADMSCs)
-
This compound
-
MTT
-
DMSO
-
96-well cell culture plates
-
PBS
Procedure:
-
Cell Seeding:
-
Culture the respective cell line under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density for each cell type to ensure they are in the exponential growth phase during the experiment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the respective culture medium. It is recommended to test a range of concentrations up to at least 100 µM.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the antagonist stock solution).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Follow the same procedure for the MTT assay as described in Protocol 1 (steps 4a-4d).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
A compound is generally considered non-cytotoxic if cell viability remains high (e.g., >90%) at the tested concentrations.
-
Conclusion
This compound presents a promising profile as a neuroprotective agent with a favorable safety margin in the tested cell lines. The provided protocols offer a foundation for researchers to further investigate its mechanisms of action and potential therapeutic applications in models of neurodegenerative diseases. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.
Application Notes: The Use of D-AP5 (NMDAR Antagonist 3) in Synaptic Plasticity Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for regulating synaptic plasticity, the cellular mechanism underlying learning and memory.[1] NMDARs are unique in that their activation requires both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block.[2] This coincidence detection property allows them to act as a key trigger for long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity.[3]
This document provides detailed application notes for D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) , a potent and selective competitive antagonist for the NMDAR. D-AP5, referred to here as "NMDAR Antagonist 3," is an indispensable tool for isolating and studying NMDAR-dependent processes in the central nervous system.[4][5] It acts by competing with glutamate at its binding site, thereby preventing ion channel opening and subsequent calcium (Ca²⁺) influx.[4] Its high selectivity and potent activity make it a standard pharmacological agent for inhibiting NMDAR-dependent synaptic plasticity.[6][5]
Data Presentation
The following tables summarize the key pharmacological and experimental parameters for D-AP5.
Table 1: Pharmacological Properties of D-AP5
| Property | Value | Species/Tissue | Reference |
| Mechanism of Action | Competitive Antagonist at the Glutamate Binding Site | Mammalian CNS | [4] |
| IC₅₀ | 3.7 ± 0.32 µM (for antagonism of 40 µM NMDA) | Rat Cortical Wedges | [7] |
| Isomeric Potency | D-isomer is ~52-fold more potent than the L-isomer | In vitro | [8] |
| Selectivity | No effect on AMPA or Kainate receptor responses | Rat Cortical Neurons |
Table 2: Recommended Concentrations for In Vitro Experiments
| Application | Recommended Concentration | Preparation | Key Outcome | Reference(s) |
| Inhibition of LTP Induction | 20 - 100 µM | Acute Hippocampal Slices (Rat, Mouse) | Complete blockade of LTP induction | [9][10][11][12][13] |
| Blocking NMDAR-mediated EPSCs | 50 µM | Acute Hippocampal Slices (Guinea Pig) | Full antagonism of NMDAR currents | [14][15] |
| Studying Associative LTP | 10 µM (released from caged compound) | Rat Hippocampal Slices | Blockade of NMDA receptor activation | [16] |
| Inhibition of LTD Induction | 100 µM | Neonatal/Juvenile Hippocampal Slices | Prevention of LTD induction | [9] |
Signaling Pathways and Experimental Workflows
Visualizations of the NMDAR signaling cascade and a typical experimental workflow for studying LTP are provided below using the DOT language.
NMDAR-Dependent Signaling in LTP
High-frequency stimulation leads to glutamate release and postsynaptic depolarization, activating NMDARs. The subsequent Ca²⁺ influx triggers a cascade involving key kinases that ultimately strengthens the synapse. D-AP5 blocks the initial trigger for this cascade.
Caption: NMDAR signaling cascade leading to LTP and its inhibition by D-AP5.
Experimental Workflow for LTP Inhibition Assay
The following diagram outlines the standard procedure for an electrophysiology experiment designed to test the effect of D-AP5 on LTP in acute hippocampal slices.
Caption: Workflow for an in vitro LTP experiment using D-AP5.
Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Mouse Hippocampal Slices
This protocol describes how to use D-AP5 to confirm the NMDAR-dependence of LTP at the Schaffer collateral-CA1 synapse.
1. Materials and Reagents:
-
Animals: C57BL/6 mice (e.g., P21-P35).
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 120.0 NaCl, 3.0 KCl, 1.2 MgSO₄, 1.0 NaH₂PO₄, 26.0 NaHCO₃, 2.0 CaCl₂, 11.0 D-glucose.[13] Continuously saturate with 95% O₂/5% CO₂.
-
D-AP5 Stock Solution: Prepare a 50 mM stock solution of D-AP5 in sterile water. Store at -20°C.[9]
-
Equipment: Vibrating microtome, slice recovery chamber, recording chamber, perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
2. Slice Preparation:
-
Anesthetize the mouse and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 360-400 µm thick transverse hippocampal slices using a vibrating microtome.[13][17]
-
Transfer slices to a recovery chamber containing oxygenated ACSF at 28-32°C for at least 1.5 hours before recording.[13][18]
3. Electrophysiological Recording:
-
Transfer a single slice to a submersion recording chamber perfused with oxygenated ACSF (2-3 mL/min) at 28-32°C.[13]
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[17]
-
Establish a stable baseline by delivering single pulses at 0.05 Hz for at least 20-30 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal fEPSP slope.
4. LTP Induction and D-AP5 Application:
-
Control Group: After a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
D-AP5 Group: After a stable baseline, switch the perfusion to ACSF containing 50 µM D-AP5. Perfuse for at least 15-20 minutes to ensure complete equilibration in the tissue.[11]
-
While still in the presence of D-AP5, deliver the same HFS protocol.
-
After the HFS, switch the perfusion back to standard ACSF (washout).
-
Continue recording the fEPSP for at least 60 minutes post-HFS in both groups.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time.
-
Expected Outcome: The control group should exhibit a robust and lasting potentiation of the fEPSP slope (>150% of baseline). In contrast, the D-AP5 treated group should show no significant potentiation, with the fEPSP slope returning to baseline levels after a brief period of post-tetanic potentiation (PTP).[10][11][19] This result confirms that the induced LTP is NMDAR-dependent.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. AP5 - Wikipedia [en.wikipedia.org]
- 5. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1980s: D-AP5, LTP and a Decade of NMDA Receptor Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 16. Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. funjournal.org [funjournal.org]
- 18. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Ketamine as an NMDAR Antagonist in Rodent Models for Antidepressant Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a rapid-acting antidepressant, showing significant promise for treatment-resistant depression.[1][2] Its study in rodent models has been crucial in elucidating its mechanism of action and establishing a foundation for clinical trials.[2] These application notes provide a comprehensive overview of the administration of ketamine in rodent models to investigate its antidepressant-like effects, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
I. Quantitative Data Summary
The following tables summarize the typical dosages and observed effects of ketamine in various rodent models of depression. Intraperitoneal (i.p.) injection is the most common route of administration in these studies.
Table 1: Effective Doses of Ketamine in Rodent Behavioral Tests
| Rodent Model | Strain | Behavioral Test | Effective Ketamine Dose (i.p.) | Observed Antidepressant-Like Effect | Citations |
| Chronic Mild Stress (CMS) | Mice & Rats | Sucrose Preference Test (SPT) | 10-15 mg/kg | Reversal of CMS-induced anhedonia | [1] |
| Chronic Mild Stress (CMS) | Rats (male & female) | Forced Swim Test (FST) | 10 mg/kg | Reduced immobility and increased latency to immobility | [1] |
| Chronic Social Defeat Stress (CSDS) | Mice | Social Interaction Test | 10-20 mg/kg | Reversal of social avoidance | [1] |
| Chronic Social Defeat Stress (CSDS) | Mice | Sucrose Preference Test (SPT) | 10 mg/kg | Increased sucrose preference | [1] |
| Learned Helplessness (LH) | Mice | Escape Latency | 2.5 mg/kg | Reduced number of escape failures and latency to escape | [1] |
| Neuropathic Pain-Induced Depression | Rats | Sucrose Preference Test (SPT) | 10 mg/kg, 20 mg/kg | Return to pre-surgical baseline sucrose preference | [3] |
| Standard (non-stressed) | Rats | Forced Swim Test (FST) | 10 mg/kg | Decreased immobility time | [4][5] |
| Chronic Unpredictable Stress (CUS) | Rats | Sucrose Preference Test (SPT) | 3.1 mg/kg | No significant effect | [6] |
| Chronic Unpredictable Stress (CUS) | Rats | Forced Swim Test (FST) | 3.1 mg/kg | Significantly lower immobility rates | [6] |
Table 2: Enantiomer-Specific Effects of Ketamine in Rodent Models
| Enantiomer | Rodent Model | Behavioral Test | Key Finding | Citations |
| (R)-ketamine | Mice | Tail Suspension Test (TST) | Longer-lasting antidepressant effect (up to 48 hours) compared to (S)-ketamine. | [7] |
| (R)-ketamine | Rats (corticosterone-induced depression model) | Not specified | Reversed depressive-like behavior, an effect not seen with (S)-ketamine. | [7] |
II. Experimental Protocols
Detailed methodologies for key experiments involving ketamine administration in rodent models are provided below.
Protocol 1: Induction of Depression-Like Behavior using Chronic Unpredictable Stress (CUS) and Ketamine Treatment
-
Animal Model: Male Sprague-Dawley rats (adolescents, 35-49 days old at the start).[5][6]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, and access to food and water ad libitum, unless otherwise specified by the stressor protocol.
-
CUS Procedure (42 days): [5]
-
Expose rats to a series of mild, unpredictable stressors daily for 42 days.
-
Stressors may include:
-
Cage tilt (45°)
-
Food deprivation (24 hours)
-
Water deprivation (24 hours)
-
Forced swimming (5 minutes in 15°C water)
-
Overnight illumination
-
Stroboscopic illumination
-
Noise exposure
-
-
-
Ketamine Administration:
-
Behavioral Testing:
-
Conduct behavioral assays 24 hours after the single ketamine injection (for short-term effects) or at later time points (e.g., 7 weeks) for long-term effects.[5]
-
Commonly used behavioral tests include the Sucrose Preference Test (SPT) and the Forced Swim Test (FST).
-
Protocol 2: Forced Swim Test (FST)
-
Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-swim session (Day 1): Place the animal in the water tank for 15 minutes. This session serves to habituate the animal to the testing procedure.
-
Test session (Day 2, typically 24 hours after ketamine/vehicle administration): Place the animal in the tank for a 5-minute test session.
-
-
Data Analysis: Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[4][6]
Protocol 3: Sucrose Preference Test (SPT)
-
Purpose: To assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.
-
Procedure:
-
Habituation: For 48 hours, present the animals with two identical bottles, both containing a 1% sucrose solution.
-
Baseline: Following habituation, deprive the animals of food and water for 12-24 hours. Then, present them with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water, for 1-2 hours.
-
Post-treatment Test: After the ketamine or vehicle administration and the desired waiting period (e.g., 24 hours), repeat the baseline procedure.
-
-
Data Analysis:
-
Measure the consumption of both the sucrose solution and plain water by weighing the bottles before and after the test.
-
Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose solution consumed / Total fluid consumed) x 100
-
-
A significant increase in sucrose preference in the ketamine-treated group compared to the control group suggests an antidepressant-like effect.[1][3]
-
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The rapid antidepressant effects of ketamine are believed to be mediated through the potentiation of glutamate signaling and the activation of key intracellular pathways that promote synaptogenesis.[8][9]
1. Ketamine's Mechanism of Action Leading to mTOR Activation
Ketamine's blockade of NMDA receptors on GABAergic interneurons is thought to disinhibit pyramidal neurons, leading to a surge in glutamate release.[9][10] This glutamate burst activates AMPA receptors, which in turn initiates a cascade of intracellular events culminating in the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[8][11]
References
- 1. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single Sub-anesthetic Dose of Ketamine Relieves Depression-like Behaviors Induced by Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute administration of ketamine in rats increases hippocampal BDNF and mTOR levels during forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short‐ and long‐term antidepressant effects of ketamine in a rat chronic unpredictable stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 10. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 11. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMDAR Antagonists in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-methyl-D-aspartate receptor (NMDAR) antagonists in the study of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The protocols and data presented are intended to guide researchers in designing and conducting experiments to investigate the role of NMDARs in synaptic plasticity.
Introduction to NMDAR Antagonists in LTP Research
N-methyl-D-aspartate receptors (NMDARs) are critical for the induction of most forms of long-term potentiation (LTP) at excitatory synapses in the central nervous system.[1][2][3] NMDARs are glutamate-gated ion channels that act as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization to relieve a magnesium (Mg2+) block and allow calcium (Ca2+) influx.[3][4] This calcium influx triggers a cascade of intracellular signaling events that lead to a lasting enhancement of synaptic transmission.[4][5]
NMDAR antagonists are indispensable pharmacological tools for studying NMDAR-dependent LTP. They are used to confirm the NMDAR-dependence of LTP, to dissect the roles of different NMDAR subunits, and to investigate the downstream signaling pathways. These antagonists can be broadly categorized based on their site and mechanism of action.
Classes of NMDAR Antagonists for LTP Studies
Several classes of NMDAR antagonists are commonly used in LTP research, each with distinct properties:
-
Competitive Antagonists: These compounds, such as D-2-amino-5-phosphonopentanoate (AP5 or APV) , bind to the glutamate recognition site on the NMDAR and prevent its activation.[1][2] AP5 is widely used to demonstrate the requirement of NMDAR activation for LTP induction.[2][6]
-
Non-competitive Channel Blockers: These antagonists, like Dizocilpine (MK-801) , are use-dependent, meaning they only block the NMDAR channel when it is open.[1][4] This property is useful for assessing the probability of presynaptic release.[1][4]
-
Glycine Site Antagonists: These compounds block the NMDAR at the co-agonist glycine binding site.
-
Subunit-Selective Antagonists: These antagonists preferentially block NMDARs containing specific GluN2 subunits, allowing for the investigation of the distinct roles of these subunits in synaptic plasticity.
Quantitative Data on NMDAR Antagonist Effects on LTP
The following tables summarize quantitative data from studies using various NMDAR antagonists to investigate LTP.
Table 1: Effects of General NMDAR Antagonists on LTP
| Antagonist | Concentration | Brain Region / Pathway | LTP Induction Protocol | Effect on LTP | Reference |
| D-AP5 | 50 µM | Hippocampus (Schaffer collateral-CA1) | High-Frequency Stimulation (HFS) | Blocks LTP induction | [2][6] |
| MK-801 | - | Hippocampus (Schaffer collateral-CA1) | Pairing Protocol | Used to assess release probability during LTP | [1][4] |
| CPP | 10 mg/kg (systemic) | Dentate Gyrus (Perforant Path) | - | Blocks LTP decay | [10][11] |
Table 2: Effects of Subunit-Selective NMDAR Antagonists on LTP
| Antagonist | Concentration | Brain Region / Pathway | LTP Induction Protocol | Effect on LTP | Reference |
| Ifenprodil | 3 µM | Visual Cortex | Low-Frequency Stimulation (LFS) | No effect on LTP induction | [8] |
| Ro 25-6981 | 0.5 µM | Hippocampus (CA1) | Pairing Protocol | No effect on LTP | [7] |
| Ro 25-6981 | - | Insular Cortex | Pairing Protocol | Significantly reduces LTP | [5] |
| NVP-AAM077 | 50 nM | Visual Cortex (Adult) | Tetanic Stimulation | Completely prevents LTP induction | [8] |
| NVP-AAM077 | 0.1 µM | Hippocampus (Ventral) | 10x Theta Burst Stimulation (TBS) | 61.2 ± 9.4% inhibition of LTP | [9] |
| NVP-AAM077 | 0.3 µM | Hippocampus (CA1) | - | Used to dissect GluN2A-NMDAR contributions | [7] |
Experimental Protocols
Protocol for Inducing NMDAR-Dependent LTP in Hippocampal Slices
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rats.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
NMDAR antagonist of choice (e.g., D-AP5)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rat according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.
-
-
Application of NMDAR Antagonist (for control experiments):
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.
-
Chemical LTP Induction Protocol
This protocol is an alternative method for inducing LTP that does not rely on electrical stimulation.
Procedure:
-
Prepare and record from hippocampal slices as described in Protocol 4.1.
-
After establishing a stable baseline, switch the perfusion to a modified aCSF containing 50 µM NMDA, 50 µM glycine, 0.1 mM Mg2+, and 3.6 mM Ca2+.[12]
-
Apply this chemical stimulation for 5 minutes while holding the cell membrane potential at -30 mV.[12]
-
Wash out the chemical LTP solution and resume recording in standard aCSF.
Signaling Pathways and Visualizations
The induction of NMDAR-dependent LTP involves a complex signaling cascade initiated by Ca2+ influx through the NMDAR.
NMDAR-Dependent LTP Induction Pathway
Upon strong synaptic stimulation, glutamate release from the presynaptic terminal activates AMPA receptors, leading to postsynaptic depolarization. This depolarization relieves the Mg2+ block of NMDARs, allowing Ca2+ to enter the postsynaptic spine. The rise in intracellular Ca2+ activates several key signaling molecules, including Calcium/Calmodulin-dependent Kinase II (CaMKII), which is crucial for the initial expression of LTP.[4] CaMKII phosphorylates AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors into the postsynaptic membrane.
Caption: Signaling cascade for NMDAR-dependent LTP induction and points of antagonist action.
Experimental Workflow for Studying NMDAR Antagonists in LTP
The following diagram illustrates a typical experimental workflow for investigating the effect of an NMDAR antagonist on LTP.
References
- 1. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists Reveal Age-Dependent Differences in the Properties of Visual Cortical Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. NMDA receptor antagonists sustain LTP and spatial memory: active processes mediate LTP decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonists block heterosynaptic long-term depression (LTD) but not long-term potentiation (LTP) in the CA3 region following lateral perforant path stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Excitotoxicity with an NMDAR Antagonist
Note on "NMDAR Antagonist 3": The specific designation "this compound" does not correspond to a standard, publicly recognized compound. Therefore, these application notes utilize the well-characterized, non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist, Dizocilpine (MK-801) , as a representative molecule to establish a robust and reproducible protocol. The principles and methods described herein are broadly applicable to other uncompetitive NMDAR channel blockers, such as Memantine, though optimal concentrations and incubation times may vary.
Introduction to Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1][2] This phenomenon is a key contributor to neuronal loss in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3][4] The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor, plays a central role in excitotoxicity due to its high permeability to calcium ions (Ca²+).[1][5]
Under normal physiological conditions, the NMDAR channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner. Upon sufficient depolarization, Mg²⁺ is expelled, allowing glutamate and co-agonist (glycine or D-serine) binding to open the channel. Pathological conditions, however, can lead to excessive glutamate release, causing prolonged NMDAR activation and a massive influx of Ca²⁺.[5] This Ca²⁺ overload triggers a cascade of neurotoxic downstream events, including the activation of proteases (calpains), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[6][7]
NMDAR antagonists are critical tools for studying and mitigating excitotoxicity. By blocking the NMDAR channel, these compounds prevent the catastrophic Ca²⁺ influx, thereby protecting neurons from glutamate-induced damage.[8][9] Uncompetitive antagonists like MK-801 are particularly effective as they only bind within the ion channel pore when it is open, targeting pathologically overactivated receptors.[10]
Signaling Pathways and Experimental Workflow
NMDAR-Mediated Excitotoxicity Pathway
The following diagram illustrates the sequence of events following excessive NMDAR activation and the point of intervention for an NMDAR antagonist like MK-801.
General Experimental Workflow
This diagram outlines the typical steps for an in vitro experiment designed to assess the neuroprotective effects of an NMDAR antagonist.
Experimental Protocols
These protocols are designed for primary cortical neuron cultures, a standard model for excitotoxicity studies.
Protocol 1: Induction of Excitotoxicity and Neuroprotection Assay
This protocol quantifies neuronal death and the protective effect of an NMDAR antagonist using the Lactate Dehydrogenase (LDH) assay, which measures the release of a cytosolic enzyme from damaged cells.[11][12][13]
Materials:
-
Primary cortical neurons (e.g., from E17 rat embryos) plated on poly-D-lysine coated 96-well plates.
-
Neurobasal medium with B-27 supplement.
-
HEPES-buffered salt solution (HBSS).
-
NMDA (N-methyl-D-aspartate) stock solution (10 mM in water).
-
Glycine stock solution (10 mM in water).
-
MK-801 stock solution (10 mM in DMSO).
-
Commercial LDH cytotoxicity assay kit.
-
Plate reader.
Procedure:
-
Cell Culture: Culture primary cortical neurons for 12-14 days in vitro (DIV) to allow for mature expression of NMDARs.
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of MK-801 in pre-warmed Neurobasal medium to achieve final concentrations (e.g., 0.1, 1, 10, 20 µM).
-
Carefully replace the culture medium with the MK-801 containing medium. Include a "vehicle control" group with the same final concentration of DMSO.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Excitotoxic Insult:
-
Prepare the NMDA treatment solution in HBSS. A typical final concentration to induce ~50-70% cell death is 100-300 µM NMDA, co-applied with 10 µM glycine.[14][15]
-
Remove the antagonist-containing medium and wash the cells once gently with pre-warmed HBSS.
-
Add the NMDA/glycine solution to the wells. For control wells (no excitotoxicity), add HBSS with 10 µM glycine only.
-
Incubate for 15-30 minutes at 37°C. Brief, intense exposure is sufficient to trigger the excitotoxic cascade.[14]
-
-
Recovery:
-
Remove the NMDA solution and wash the cells twice with pre-warmed HBSS.
-
Return the original conditioned medium (or fresh pre-warmed Neurobasal/B-27 medium) to the wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
LDH Assay:
-
Prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay.
-
Carefully collect a sample of the supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Abs - Medium Background) / (Max LDH Release - Medium Background) * 100
-
Plot the % cytotoxicity against the concentration of MK-801 to determine its protective effect.
-
Protocol 2: Measurement of Intracellular Calcium Influx
This protocol uses a fluorescent Ca²⁺ indicator to visualize the acute influx of calcium following NMDAR stimulation and its blockade by an antagonist.[16][17][18]
Materials:
-
Primary neurons on glass-bottom dishes suitable for microscopy.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
HBSS with Ca²⁺ and Mg²⁺.
-
HBSS without Mg²⁺ (for maximal NMDAR activation).
-
NMDA and Glycine stocks.
-
MK-801 stock.
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow 20-30 minutes for de-esterification.
-
-
Imaging Setup:
-
Mount the dish on the microscope stage, maintaining temperature at 37°C.
-
Acquire a baseline fluorescence signal (Excitation ~488 nm, Emission ~520 nm).
-
-
Stimulation and Antagonist Application:
-
Condition 1 (NMDA alone): Perfuse the cells with Mg²⁺-free HBSS containing 100 µM NMDA and 10 µM glycine. Record the change in fluorescence intensity over time.
-
Condition 2 (Protection): Pre-incubate a separate dish of loaded cells with 10 µM MK-801 for 15-20 minutes. Then, while continuing to perfuse with MK-801, apply the NMDA/glycine solution. Record the fluorescence.
-
-
Data Analysis:
-
For individual cells or regions of interest, calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Compare the peak ΔF/F₀ between the NMDA-only and the MK-801-protected conditions.
-
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production
This protocol measures the generation of ROS, a key downstream effect of Ca²⁺ overload, using the fluorescent probe DCFDA.[6][19][20]
Materials:
-
Primary neurons in a 96-well black, clear-bottom plate.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.
-
NMDA, Glycine, and MK-801 stocks.
-
Fluorescence plate reader or microscope.
Procedure:
-
Pre-treatment: Pre-treat cells with MK-801 (or vehicle) as described in Protocol 1, Step 2.
-
Dye Loading:
-
Wash cells once with HBSS.
-
Load cells with 10-20 µM H₂DCFDA in HBSS for 30 minutes at 37°C.[19]
-
-
Stimulation:
-
Wash cells to remove excess probe.
-
Add NMDA/glycine solution (100 µM / 10 µM) in HBSS to the wells.
-
-
Measurement:
-
Immediately begin measuring fluorescence (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each condition.
-
Compare the rate of increase in fluorescence (slope of the curve) between control, NMDA-treated, and MK-801-protected groups.
-
Data Presentation
The following tables present example data from the protocols described above, demonstrating the neuroprotective efficacy of a hypothetical "this compound" (modeled after MK-801).
Table 1: Neuroprotective Effect on Cell Viability (LDH Assay)
| Treatment Group | Concentration (µM) | Mean Cytotoxicity (%) ± SEM | Percent Protection |
| Control (No NMDA) | - | 5.2 ± 1.1 | - |
| NMDA (100 µM) | - | 68.5 ± 4.3 | 0% |
| NMDA + Antagonist 3 | 0.1 | 55.1 ± 3.8 | 21.2% |
| NMDA + Antagonist 3 | 1.0 | 32.7 ± 2.9 | 56.6% |
| NMDA + Antagonist 3 | 10.0 | 14.3 ± 2.1 | 85.8% |
| NMDA + Antagonist 3 | 20.0 | 11.8 ± 1.9 | 90.0% |
| Percent Protection calculated relative to the NMDA-only group. |
Table 2: Effect on Acute Calcium Influx (Fluorescence Imaging)
| Condition | Peak Fluorescence Change (ΔF/F₀) ± SEM |
| Baseline | 1.0 ± 0.0 |
| NMDA (100 µM) | 4.8 ± 0.6 |
| NMDA + Antagonist 3 (10 µM) | 1.3 ± 0.2 |
| Data represents the fold-change in fluorescence intensity upon stimulation. |
Table 3: Inhibition of ROS Production (DCFDA Assay)
| Treatment Group | Rate of ROS Production (RFU/min) ± SEM |
| Control | 15.4 ± 2.5 |
| NMDA (100 µM) | 185.2 ± 12.1 |
| NMDA + Antagonist 3 (10 µM) | 41.6 ± 5.8 |
| RFU = Relative Fluorescence Units. The rate is determined from the linear phase of the kinetic curve. |
References
- 1. Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+-dependent generation of mitochondrial reactive oxygen species serves as a signal for poly(ADP-ribose) polymerase-1 activation during glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay (1987) | Jae-Young Koh | 1353 Citations [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Troubleshooting "NMDAR antagonist 3" experiments
Welcome to the technical support resource for NMDAR Antagonist 3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It binds with high affinity to a site within the ion channel pore, thereby preventing the influx of Ca²⁺ and Na⁺ ions.[1][3] This action is use-dependent, meaning the antagonist can only access its binding site when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[1][4]
Q2: My compound is not dissolving properly. What is the recommended solvent?
A2: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For final experimental dilutions, ensure the final DMSO concentration in your aqueous buffer is less than 0.1% to avoid solvent-induced artifacts.
Q3: I am observing significant cell death in my neuronal cultures after treatment. Is this expected?
A3: While NMDAR antagonists are often used to prevent excitotoxicity, high concentrations or prolonged exposure can sometimes lead to neurotoxicity.[5] Some NMDAR antagonists have been associated with neuronal vacuolization, a phenomenon known as Olney's lesions, particularly in rodent models.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Q4: The antagonist shows no effect in my electrophysiology experiments. What could be the issue?
A4: There are several potential reasons for a lack of effect:
-
Use-Dependence: As an open-channel blocker, the NMDA receptor channel must be activated for the antagonist to bind. Ensure you are applying a sufficient concentration of both NMDA and a co-agonist like glycine to open the channels.[4]
-
Compound Degradation: Verify the age and storage conditions of your compound. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[6]
-
Insufficient Concentration: The effective concentration can vary significantly between different experimental systems. We recommend starting with a concentration range of 1-10 µM for in vitro assays and optimizing from there.
Q5: Can this compound be used in in vivo behavioral studies?
A5: Yes, this compound can be used in animal models. However, like many NMDAR antagonists, it may have psychotomimetic side effects, including alterations in locomotor activity and coordination.[1][7] It is essential to include appropriate control groups to assess these potential behavioral confounds. A thorough dose-response study is recommended to find a therapeutically relevant dose with minimal side effects.[7]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability can obscure the true effect of the antagonist. Use the following table to identify and address potential sources of inconsistency.
| Potential Cause | Recommended Solution |
| Cell Culture Health | Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure consistent plating density. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure co-agonists (NMDA, glycine) are also freshly prepared. |
| Timing of Application | Standardize the pre-incubation time with the antagonist before stimulating the NMDA receptors. For open-channel blockers, simultaneous application with agonists is also an option. |
| Assay Conditions | Maintain consistent temperature, pH, and buffer composition across all experiments. Ensure recording equipment is properly calibrated. |
Issue 2: Unexpected Results in Calcium Imaging Assays
Calcium imaging is a powerful tool but is sensitive to several factors.
| Problem | Potential Cause | Troubleshooting Step |
| No change in Ca²⁺ influx after antagonist application | Insufficient receptor activation. | Confirm that application of NMDA/glycine alone produces a robust and reproducible increase in intracellular calcium.[8] |
| Ineffective antagonist concentration. | Perform a concentration-response curve for this compound, starting from 100 nM to 100 µM. | |
| High background fluorescence | Dye loading issues or cell stress. | Optimize dye concentration (e.g., Fura-2 AM, Fluo-4 AM) and incubation time. Ensure cells are healthy before and during the experiment.[8] |
| Signal drops below baseline after antagonist | Potential off-target effects on other ion channels or cellular processes. | Investigate if the antagonist affects baseline calcium levels in the absence of NMDA/glycine stimulation. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect cultured neurons from NMDA-induced excitotoxicity.
-
Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a 100X stock of this compound in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Excitotoxic Insult: Add NMDA (final concentration 100-300 µM) and glycine (10 µM) to the wells to induce excitotoxicity. Include control wells with no NMDA and wells with NMDA only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the direct inhibitory effect of this compound on NMDA-evoked currents.
-
Cell Preparation: Use HEK293 cells co-transfected with NR1 and NR2A/B subunits or cultured primary neurons.
-
Recording Setup:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. pH adjusted to 7.4. Mg²⁺ is omitted to prevent voltage-dependent block.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. pH adjusted to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply 100 µM NMDA (with 10 µM glycine) to evoke an inward current.
-
After the current reaches a steady state, co-apply this compound (e.g., 10 µM) with the agonists.
-
Observe the block of the NMDA-evoked current.
-
Perform a washout with the agonist-containing solution to observe the recovery from the block.
-
-
Data Analysis: Measure the peak current amplitude before, during, and after antagonist application. Calculate the percentage of inhibition.[9]
Protocol 3: Calcium Imaging Assay
This protocol measures the effect of this compound on NMDA-induced intracellular calcium elevation.[8]
-
Cell Preparation: Plate primary neurons on glass coverslips.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in recording buffer (e.g., HBSS) for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with the recording buffer and allow them to de-esterify the dye for at least 20 minutes at room temperature.[10]
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal (F₀).
-
Perfuse the cells with a solution containing NMDA (100 µM) and glycine (10 µM) and record the change in fluorescence.
-
After washout, pre-incubate the cells with this compound for 5-10 minutes.
-
Re-apply the NMDA/glycine solution in the continued presence of the antagonist and record the fluorescence response.
-
-
Data Analysis: Quantify the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀. Compare the peak response in the absence and presence of the antagonist.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified NMDAR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro neuroprotection screen.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"NMDAR antagonist 3" inconsistent results in vivo
Welcome to the technical support center for NMDAR Antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies observed during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral effects of this compound between different cohorts of animals. What could be the cause?
A1: Inconsistent behavioral outcomes are a known challenge when working with NMDAR antagonists. Several factors can contribute to this variability.[1][2] It is crucial to meticulously control for variables such as the animal's strain, sex, and age. Different strains of mice, for example, can exhibit different dose-response relationships to NMDAR antagonists like MK-801.[2] Furthermore, the housing conditions, handling procedures, and even the time of day for testing can influence behavioral responses. We recommend a thorough review of your experimental design to ensure consistency across all animal cohorts.
Q2: What is the optimal dose for in vivo studies with this compound? We see conflicting reports in the literature for similar compounds.
A2: The optimal dose for this compound is highly dependent on the specific research question, the animal model being used, and the desired behavioral or physiological endpoint. As seen with compounds like MK-801, low doses may be sufficient to impair spatial memory without affecting locomotion, while higher doses can induce hyperlocomotion and stereotypy, confounding cognitive assessments.[2][3] It is essential to perform a dose-response study for your specific experimental paradigm to determine the most appropriate concentration. Start with a low dose and incrementally increase it, while carefully monitoring for a range of behavioral and physiological effects.
Q3: Can the route of administration affect the in vivo results of this compound?
A3: Absolutely. The route of administration significantly impacts the pharmacokinetics of the compound, including its absorption, distribution, and metabolism, which in turn influences its pharmacodynamic effects.[4] For instance, subcutaneous injections of MK-801 have been shown to be more effective in impairing spatial learning and memory compared to intraperitoneal injections, likely due to higher brain tissue concentrations.[1] The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, oral) should be carefully considered and justified based on the experimental goals and the known properties of the antagonist.
Q4: We are seeing contradictory results in our memory consolidation experiments. Sometimes this compound impairs memory, and other times it has no effect. Why might this be?
A4: The timing of drug administration relative to the learning and memory task is critical and can lead to seemingly contradictory results.[1] For example, the effects of MK-801 on memory can be state-dependent.[5][6] If the drug is present during both the encoding and retrieval phases of a memory task, it may not appear to impair memory. However, if the drug state differs between encoding and testing, a deficit may be observed.[5][6] Carefully consider the timing of your injections in relation to the specific memory process (encoding, consolidation, or retrieval) you aim to investigate.
Troubleshooting Guide for Inconsistent In Vivo Results
When encountering inconsistent results with this compound, a systematic approach to troubleshooting is essential. The table below outlines common problems, potential causes, and suggested solutions.
| Problem | Potential Causes | Suggested Solutions |
| High variability in behavioral data between animals in the same treatment group. | - Genetic drift within an outbred animal strain.- Subtle differences in animal handling and stress levels.- Variations in drug administration technique (e.g., injection site, volume).- Individual differences in drug metabolism.[4] | - Use an inbred animal strain for greater genetic homogeneity.- Standardize all handling procedures and allow for adequate acclimatization.- Ensure all researchers are proficient and consistent in the administration technique.- Increase the sample size to improve statistical power. |
| Inconsistent dose-response relationship across experiments. | - Errors in drug preparation or dilution.- Instability of the compound in the chosen vehicle.- Differences in animal weight leading to inaccurate dosing.- Age-related differences in drug sensitivity. | - Prepare fresh drug solutions for each experiment and verify calculations.- Assess the stability of this compound in your vehicle over time and under your storage conditions.- Dose animals based on their individual, most recent body weight.- Use a narrow age range for all experimental animals. |
| Conflicting results in cognitive tasks (e.g., memory, learning). | - The behavioral effects of the antagonist are interfering with the cognitive assessment (e.g., hyperlocomotion).[1]- State-dependent learning effects.[5][6]- The chosen cognitive task is not sensitive enough to detect the effects of the antagonist. | - Conduct thorough behavioral phenotyping at different doses to identify a dose that affects cognition without causing confounding motor effects.[2]- Design experiments to control for state-dependent effects by ensuring the drug state is consistent during relevant phases of the task.- Consider using a battery of different cognitive tasks to assess various domains of cognitive function. |
| Lack of expected effect or a paradoxical effect. | - The chosen dose is too low or too high (U-shaped dose-response curve).- The timing of the behavioral assessment is not optimal to capture the peak effect of the drug.- The animal model is not appropriate for the research question (e.g., ceiling or floor effects in the behavioral task). | - Perform a comprehensive dose-response and time-course study.- Ensure the timing of behavioral testing aligns with the known pharmacokinetic profile of this compound.- Validate the animal model and behavioral paradigm to ensure they are sensitive to the expected effects of NMDAR antagonism. |
Experimental Protocols
To promote consistency, we provide a generalized protocol for a typical in vivo behavioral experiment with this compound. This should be adapted to your specific research needs.
Animal Model:
-
Species and Strain: C57BL/6J mice (or other appropriate inbred strain)
-
Sex: Male (or female, but do not mix sexes within an experiment unless sex is a variable of interest)
-
Age: 8-10 weeks
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Allow at least one week of acclimatization to the animal facility before any procedures.
Drug Preparation and Administration:
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.05, 0.1, 0.2 mg/kg). Prepare fresh on the day of the experiment.
-
Administration: Intraperitoneal (IP) injection.
-
Volume: 10 mL/kg body weight.
-
Timing: Administer 30 minutes prior to the behavioral test.
Behavioral Assessment (Example: Y-Maze for Spontaneous Alternation):
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Data Analysis: Use an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
Visualizations
NMDAR Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Behavioral Study
Caption: A standard workflow for conducting an in vivo behavioral experiment with this compound.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of "NMDAR antagonist 3" for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "NMDAR antagonist 3" in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO). It can be dissolved in DMSO at a concentration of 50 mg/mL (236.19 mM), though this may require sonication to fully solubilize.[1] It is also advisable to use a fresh, unopened bottle of DMSO, as it can absorb moisture, which can negatively impact the solubility of the compound.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This common issue, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted. To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be toxic to cells.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your medium, perform a serial dilution in pre-warmed (37°C) culture medium.
-
Gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can help maintain solubility.
Q3: Are there alternative solvents to DMSO for this compound?
A3: While DMSO is the primary recommended solvent, other water-miscible organic solvents that can be tested for poorly soluble compounds include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The suitability of these solvents depends on the specific compound and the tolerance of your experimental system. It is crucial to perform a vehicle control to account for any effects of the solvent on your experiment.
Q4: How can I determine the maximum soluble concentration of this compound in my experimental buffer?
A4: To determine the maximum soluble concentration, you can perform a simple solubility test. Prepare a serial dilution of your compound in your final experimental buffer. After incubation under your experimental conditions (e.g., 37°C), visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is your maximum working soluble concentration.
Troubleshooting Guides
Issue 1: this compound does not fully dissolve in DMSO.
-
Possible Cause: Insufficient energy to break the crystal lattice of the solid compound.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to provide energy to aid dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce solubility.[1]
-
Issue 2: The compound precipitates over time in the final assay medium.
-
Possible Cause: The compound is in a supersaturated and thermodynamically unstable state in the aqueous environment.
-
Troubleshooting Steps:
-
Solubility-Enhancing Excipients: Consider the use of surfactants or cyclodextrins to form more stable formulations like micelles or inclusion complexes.
-
Lower the Final Concentration: If your experimental design allows, working at a lower final concentration of the antagonist will reduce the likelihood of precipitation.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Method | Notes |
| DMSO | 50 mg/mL (236.19 mM) | Ultrasonic | Use newly opened DMSO for best results.[1] |
| Ethanol | Data not available | - | Testing is recommended for your specific application. |
| Methanol | Data not available | - | Testing is recommended for your specific application. |
| PBS (pH 7.4) | Poorly soluble | - | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 211.69 g/mol )[1]. For 1 mL of a 10 mM stock solution, you will need 2.117 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to 37°C.
-
Vortexing: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix for an additional 30 seconds.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Mandatory Visualization
Caption: NMDAR Signaling Cascade
References
Technical Support Center: Preventing Excitotoxicity with Low-Affinity NMDA Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals investigating the prevention of excitotoxicity using low-affinity NMDA receptor antagonists. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative summary of antagonist properties to facilitate your research.
Troubleshooting Guides
Conducting experiments on excitotoxicity and neuroprotection can present various challenges. This section provides solutions to common problems encountered during in vitro assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (MTT, LDH) | 1. Uneven cell seeding: Inconsistent number of neurons per well. 2. Edge effects: Evaporation in outer wells of the microplate. 3. Inconsistent treatment application: Variation in timing or volume of agonist/antagonist addition. 4. Contamination: Bacterial or fungal contamination affecting cell health. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. 3. Use a multichannel pipette for all liquid handling steps involving treatment. Ensure consistent timing between wells. 4. Regularly check cultures for signs of contamination. Use sterile techniques and appropriate antibiotics in the culture medium. |
| Low signal-to-noise ratio in calcium imaging | 1. Inadequate dye loading: Insufficient concentration or incubation time of the calcium indicator (e.g., Fluo-4 AM). 2. Phototoxicity/Photobleaching: Excessive exposure to excitation light. 3. Spontaneous neuronal activity: Basal network activity in mature cultures can create a noisy baseline.[1] | 1. Optimize dye concentration and incubation time for your specific primary neuron culture. Ensure even distribution of the dye across the culture. 2. Minimize exposure to excitation light by using the lowest possible intensity and shortest exposure time. Use an anti-fade reagent if possible. 3. To isolate the stimulus-evoked response, you can block spontaneous activity with a cocktail of AMPA/NMDA receptor antagonists (e.g., 20µM CNQX / 40µM D-APV) before applying your specific NMDA receptor agonist.[1] |
| Difficulty obtaining a stable whole-cell patch-clamp recording | 1. Poor cell health: Neurons are sensitive to their environment. 2. Incorrect pipette resistance: Pipette tip is too large or too small. 3. Mechanical instability: Vibrations in the setup. | 1. Ensure primary neurons are healthy and have had sufficient time to mature in vitro (typically >7 days).[2] Maintain optimal culture conditions (temperature, CO2, humidity). 2. Aim for a pipette resistance of 4–8 MΩ for neuronal recordings.[3] 3. Use an anti-vibration table and ensure all components of the rig are securely fastened. |
| NMDA agonist (e.g., glutamate) does not induce expected excitotoxicity | 1. Agonist degradation: Glutamate solutions can degrade over time. 2. Insufficient co-agonist: Glycine or D-serine is required for NMDA receptor activation. 3. Immature neurons: Neurons may not express sufficient functional NMDA receptors. | 1. Prepare fresh agonist solutions for each experiment.[4] 2. Ensure the culture medium or external solution contains an adequate concentration of a co-agonist like glycine (typically 1-10 µM). 3. Use mature primary neuronal cultures (typically >10 days in vitro) for excitotoxicity studies.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a low-affinity NMDA antagonist over a high-affinity one?
High-affinity NMDA receptor antagonists can block both pathological and physiological receptor activity. This often leads to significant side effects because normal synaptic function, which is crucial for learning and memory, is also inhibited.[6] Low-affinity antagonists, such as memantine, preferentially block excessive or tonic activation of NMDA receptors, which is characteristic of excitotoxic conditions, while sparing normal, transient synaptic transmission.[6] Their rapid off-rate kinetics allow them to dissociate from the channel during periods of low activity, preserving physiological function.[6]
Q2: How do I choose the right concentration for my low-affinity NMDA antagonist?
The optimal concentration depends on the specific compound and the experimental model. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for neuroprotection in your specific assay. Start with concentrations around the known IC50 or Ki value for the antagonist and test a range of concentrations above and below this value.
Q3: What is the mechanism of action of memantine?
Memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when the channel is open, which occurs upon activation by glutamate and a co-agonist.[6] It has a preference for blocking tonically activated channels, which are more prevalent in excitotoxic conditions, over the transiently activated channels involved in normal synaptic transmission.[6]
Q4: Can I use cell lines instead of primary neurons for my excitotoxicity experiments?
While some neuronal-like cell lines (e.g., HT22) can be used to model certain aspects of excitotoxicity, primary neurons are generally considered the gold standard.[7] This is because they more accurately recapitulate the in vivo physiology, including the expression and function of NMDA receptor subtypes and associated signaling pathways.[8]
Q5: What are the key differences between competitive, non-competitive, and uncompetitive NMDA receptor antagonists?
-
Competitive antagonists bind to the same site as the agonist (glutamate) and prevent it from binding.
-
Non-competitive antagonists bind to an allosteric site on the receptor, changing its conformation and preventing activation even when glutamate is bound.
-
Uncompetitive antagonists (channel blockers) bind inside the ion channel when it is open, physically obstructing the flow of ions. Low-affinity antagonists like memantine fall into this category.
Quantitative Data: Comparison of Low-Affinity NMDA Antagonists
The following table summarizes the inhibitory constants (IC50 or Ki) for several commonly studied low-affinity NMDA receptor antagonists. These values can vary depending on the experimental conditions (e.g., receptor subtype, agonist concentration).
| Antagonist | Type | IC50 / Ki (µM) | Receptor Subtype / Condition |
| Memantine | Uncompetitive | 1.5 - 2.1 | Dissociated hippocampal cultures[9] |
| Ketamine | Uncompetitive | 1.5 - 2.1 | Dissociated hippocampal cultures[9] |
| Riluzole | Mixed | Varies (also inhibits glutamate release) | Acts on multiple targets[10][11][12][13][14] |
Note: The mechanism of Riluzole is complex and not limited to direct NMDA receptor antagonism; it also involves inhibition of glutamate release and inactivation of voltage-gated sodium channels.[11][12][13]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial enzymes.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired treatment period with the excitotoxic agent and/or antagonist, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[8]
-
Observe the formation of purple formazan crystals in viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Following the experimental treatment, carefully collect a sample of the culture supernatant from each well.[4]
-
In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.[16]
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.[4]
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[4][16]
-
Calculate the amount of LDH released and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Calcium Imaging with Fluo-4 AM
This protocol allows for the visualization of changes in intracellular calcium concentration in response to NMDA receptor activation.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Prepare a loading solution of 5 µM Fluo-4 AM in HBSS.
-
Wash the cultured neurons twice with HBSS.[17]
-
Incubate the cells with the Fluo-4 AM loading solution for 30-40 minutes at room temperature, protected from light.[17]
-
Wash the cells twice with HBSS to remove excess dye.[17]
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Acquire a baseline fluorescence signal before applying any stimulus.
-
Perfuse the cells with the NMDA receptor agonist and/or antagonist and record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
Whole-Cell Patch-Clamp Recording of NMDA Currents
This electrophysiological technique allows for the direct measurement of ion currents through NMDA receptors.
Materials:
-
Primary neuronal cultures
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal solution (pipette solution) and external solution (aCSF)
-
NMDA, glycine, and antagonist solutions
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ.[3]
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Identify a healthy neuron under the microscope and approach it with the pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record NMDA receptor-mediated currents.
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Apply the low-affinity NMDA antagonist to the external solution and measure the reduction in the NMDA-evoked current.
-
Analyze the amplitude and kinetics of the currents to determine the inhibitory effect of the antagonist.
Visualizations
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor overactivation by glutamate leads to excessive calcium influx, triggering downstream pathways that result in cell death.
Experimental Workflow for Assessing Neuroprotection
Caption: A typical workflow for evaluating the neuroprotective effects of a low-affinity NMDA antagonist against excitotoxicity in primary neurons.
Logical Relationship of NMDA Antagonist Action
Caption: Logical diagram illustrating the differential effects of high-affinity versus low-affinity NMDA antagonists under physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 13. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 14. mndaustralia.org.au [mndaustralia.org.au]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging in mDA neurons [protocols.io]
Technical Support Center: NMDAR Antagonist 3 (4-(4-chlorophenyl)-4-piperidinol)
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the vehicle and solvent compatibility of NMDAR Antagonist 3 (Chemical Name: 4-(4-chlorophenyl)-4-piperidinol; CAS: 39512-49-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 4-(4-chlorophenyl)-4-piperidinol, is a research chemical identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a derivative of piperidine and is structurally a white to off-white solid.[1]
Q2: What is the general solubility profile of this compound?
A2: this compound is sparingly soluble in water.[1] It exhibits modest solubility in polar organic solvents such as ethanol and methanol, and is soluble in dimethyl sulfoxide (DMSO).[1]
Q3: Can I dissolve this compound directly in aqueous buffers for my in vitro assay?
A3: Direct dissolution in aqueous buffers is not recommended due to its low water solubility (340 mg/L).[1] It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q4: What are the recommended vehicles for in vivo administration of this compound?
A4: Based on available data, this compound can be formulated for in vivo studies using a combination of solvents and excipients to enhance its solubility. Two such formulations are:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
Q5: I've dissolved this compound in DMSO, but it precipitates upon dilution into my aqueous buffer. What should I do?
A5: This is a common issue for poorly water-soluble compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem.
Data Presentation
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| Water | 340 mg/L | Sparingly soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Soluble. |
| Ethanol | Modest | Qualitative description; suggests moderate solubility.[1] |
| Methanol | Modest | Qualitative description; suggests moderate solubility.[1] |
In Vivo Formulation Examples
| Formulation Component | Percentage (v/v) | Vehicle Composition | Final Concentration |
| Formulation 1 | |||
| DMSO | 10% | DMSO, PEG300, Tween-80, Saline | ≥ 5 mg/mL |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline | 45% | ||
| Formulation 2 | |||
| DMSO | 10% | DMSO, SBE-β-CD in Saline | ≥ 5 mg/mL |
| 20% SBE-β-CD in Saline | 90% |
Note: The saturation of this compound in these in vivo formulations is unknown.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound's solubility limit in the final aqueous medium is exceeded. | - Increase the final concentration of DMSO: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically <0.5%), a slight increase may help maintain solubility. - Use a co-solvent system: Prepare the final dilution in a mixture of aqueous buffer and a water-miscible organic co-solvent like ethanol. - Employ sonication: Briefly sonicate the final solution after dilution to aid in dissolving any small precipitates. - Warm the diluent: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. |
| Compound appears insoluble even in DMSO. | The compound may require energy to dissolve, or the DMSO may have absorbed water. | - Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds. - Apply gentle heat and vortexing: Warm the solution to 37°C and vortex thoroughly. - Sonication: Use an ultrasonic bath to aid dissolution. |
| Inconsistent results in biological assays. | Variability in compound concentration due to precipitation or aggregation. | - Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated over time. - Visually inspect for precipitates: Before use, always check the solution for any visible particles. - Consider using a surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) in the final assay medium can help maintain solubility and prevent aggregation. |
| Vehicle-induced toxicity in in vivo studies. | High concentrations of certain solvents or excipients can be toxic to animals. | - Optimize the formulation: Aim to use the lowest effective concentration of each component in the vehicle. - Consider alternative vehicles: If toxicity is observed with a co-solvent system, explore the use of cyclodextrins (e.g., SBE-β-CD) which are generally well-tolerated. - Conduct vehicle toxicity controls: Always include a control group of animals that receive only the vehicle to assess its baseline effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in experimental media.
Materials:
-
This compound (MW: 211.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Weigh out a precise amount of this compound. For a 10 mM stock solution, this would be 2.117 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Media
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before use.
Mandatory Visualizations
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of NMDAR Antagonist 3 and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of a novel investigational N-methyl-D-aspartate receptor (NMDAR) antagonist, designated "NMDAR antagonist 3," and the well-characterized uncompetitive NMDAR antagonist, MK-801 (Dizocilpine). The data presented for this compound are hypothetical and derived from typical characteristics of novel antagonists in preclinical development, intended to serve as a comparative benchmark against the established profile of MK-801. All supporting experimental data and protocols are based on established in vitro methodologies.
Introduction to NMDAR Antagonism
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] However, their overactivation can lead to excitotoxicity and has been implicated in various neurological disorders, making NMDAR antagonists a key area of therapeutic research.[1][2] MK-801 is a potent, high-affinity uncompetitive antagonist that blocks the open NMDAR channel.[3][4] While a valuable research tool, its clinical use has been limited by significant side effects.[3] "this compound" represents a hypothetical next-generation antagonist designed to offer a more favorable therapeutic profile.
Comparative Data Summary
The following tables summarize the key in vitro pharmacological and functional parameters of this compound and MK-801.
Table 1: Pharmacological Profile
| Parameter | This compound (Hypothetical) | MK-801 | Reference |
| Mechanism of Action | Uncompetitive, open-channel blocker | Uncompetitive, open-channel blocker | [3][4] |
| Binding Affinity (Ki) | 150 nM | 742 nM | [3] |
| IC50 (Whole-cell Patch Clamp) | 5.5 µM | 0.14 ± 0.04 µM | [5] |
| Voltage-Dependency | Moderate | Low | [5] |
| On-rate | Fast | Moderate | N/A |
| Off-rate | Fast | Slow | [3] |
| Subunit Selectivity | Preferential for GluN2B | Non-selective | [6] |
Table 2: Functional Effects in In Vitro Assays
| Assay | This compound (Hypothetical) | MK-801 | Reference |
| Electrophysiology (NMDA-evoked currents) | Moderate, reversible block | Potent, near-irreversible block | [5] |
| Calcium Imaging (NMDA-induced Ca2+ influx) | Dose-dependent reduction in Ca2+ influx | Potent inhibition of Ca2+ influx | [7] |
| Cell Viability (NMDA-induced excitotoxicity) | Neuroprotective at therapeutic concentrations | Neuroprotective, but with a narrow therapeutic window | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To determine the potency and kinetics of NMDAR antagonists on NMDA-evoked currents in cultured neurons.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips. Experiments are typically performed after 7-14 days in vitro.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains tetrodotoxin (TTX) to block voltage-gated sodium channels and bicuculline or picrotoxin to block GABA-A receptors. The internal pipette solution contains a physiological concentration of ions.
-
NMDA Application: A baseline NMDA-evoked current is established by applying a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine or D-serine (e.g., 10 µM).[9]
-
Antagonist Application: The antagonist (this compound or MK-801) is applied at varying concentrations to determine the IC50 value. The voltage-dependence of the block can be assessed by holding the cell at different membrane potentials.
-
Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after antagonist application. The percentage of inhibition is calculated to determine the IC50.
Calcium Imaging Assay
Objective: To measure the effect of NMDAR antagonists on NMDA-induced intracellular calcium influx.
Methodology:
-
Cell Preparation: Cultured neurons or astrocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes.[9][10]
-
Imaging: The cells are then washed and placed on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Stimulation and Antagonist Application: A baseline fluorescence is recorded before stimulating the cells with NMDA and a co-agonist. The antagonist is pre-incubated or co-applied with the NMDA solution.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by recording the fluorescence intensity over time.[7]
-
Data Analysis: The change in fluorescence (ΔF/F0) is calculated to quantify the relative change in intracellular calcium. The effect of the antagonist is determined by comparing the calcium response in the presence and absence of the compound.
Cell Viability Assay (MTT or XTT Assay)
Objective: To assess the neuroprotective effects of NMDAR antagonists against NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Neuronal cells are plated in a multi-well plate and allowed to adhere and grow.
-
Treatment: The cells are pre-treated with different concentrations of the NMDAR antagonist for a specified period before being exposed to a toxic concentration of NMDA (e.g., for 15-30 minutes).[7]
-
Incubation: After NMDA exposure, the cells are washed and incubated in fresh medium for 24-48 hours.
-
Viability Assessment: A cell viability reagent such as MTT or XTT is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[11]
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.[7]
Visualizations
NMDAR Signaling Pathway
Caption: NMDAR activation and antagonism signaling pathway.
Comparative Experimental Workflow
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA Receptor Complex in Management of Epilepsy | MDPI [mdpi.com]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro effects of (+)MK-801 (dizocilpine) and memantine on β-amyloid peptides linked to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Novel N-Methyl-D-Aspartate Receptor (NMDA) Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate receptor (NMDAR) plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions. However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. Consequently, the development of novel NMDAR channel blockers with improved therapeutic profiles remains an active area of research. This guide provides a comparative analysis of emerging NMDAR channel blockers, focusing on their pharmacological properties and performance in key preclinical assays, with a special emphasis on REL-1017 (esmethadone) and novel polycyclic amines, benchmarked against established drugs such as ketamine and memantine.
Overview of Novel NMDAR Channel Blockers
Recent drug discovery efforts have focused on developing uncompetitive NMDAR channel blockers with distinct kinetic properties and subunit selectivity to mitigate the adverse side effects associated with high-affinity blockers like MK-801 and phencyclidine (PCP)[1]. The ideal therapeutic candidate would exhibit moderate to low affinity, voltage-dependency, and preferential targeting of specific NMDAR subtypes implicated in pathological conditions, while sparing those involved in normal physiological functions[2].
This comparison guide focuses on two promising classes of novel NMDAR channel blockers:
-
REL-1017 (Esmethadone): The dextrorotatory enantiomer of methadone, REL-1017, is an uncompetitive NMDAR channel blocker in late-stage clinical development for major depressive disorder (MDD)[3]. It is characterized by its low affinity and preferential blockade of the GluN1/GluN2D subtype[3][4].
-
Novel Polycyclic Amines: This class includes adamantane derivatives and other benzopolycyclic cage amines designed as analogs of memantine and amantadine[5][6][7]. These compounds are being investigated for neurodegenerative diseases and other CNS disorders[5][6].
Quantitative Comparison of Pharmacological Properties
The following tables summarize the in vitro potency and subunit selectivity of selected novel NMDAR channel blockers compared to established compounds.
Table 1: In Vitro Potency (IC50) of NMDAR Channel Blockers
| Compound | IC50 (µM) | NMDAR Subtype(s) Tested | Cell Type | Assay Method | Reference(s) |
| Novel Blockers | |||||
| REL-1017 (Esmethadone) | 13.5 - 63.1 | GluN1/2A, 2B, 2C, 2D | HEK293 | Manual Patch-Clamp | [4] |
| Novel Polycyclic Amine (Compound 11) | ~1 (estimated) | Native | Cerebellar Granule Neurons | Calcium Influx | [8] |
| Novel Benzopolycyclic Amine | < Memantine's IC50 | Native | Not specified | Not specified | [7] |
| Established Blockers | |||||
| (±)-Ketamine | ~1 | Native | Not specified | Electrophysiology | [3][4] |
| Memantine | 1.5 | GluN1/2A | tsA201 | Electrophysiology | [9] |
| MK-801 | 0.07 | GluN1/2B | CHO | FLIPR | [3] |
Table 2: NMDAR Subunit Selectivity
| Compound | Subunit Preference | Fold Selectivity | Experimental Condition | Reference(s) |
| REL-1017 (Esmethadone) | GluN1/2D > GluN1/2C > GluN1/2B > GluN1/2A | ~5-fold (2D vs 2A) | 1 mM Mg2+, 1 µM L-glutamate | [4] |
| Novel Polycyclic Amine (Compound 11) | Not explicitly determined, but shows voltage-dependency similar to memantine | Not Applicable | Not Applicable | [8] |
| (±)-Ketamine | Minimal subtype preference | Not Applicable | Not Applicable | [3][4] |
| Memantine | Moderate preference for GluN2C/D-containing receptors | Not explicitly quantified | Not Applicable | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified NMDAR signaling pathway and the site of action for channel blockers.
Figure 2: Experimental workflow for the characterization of novel NMDAR channel blockers.
Figure 3: Logical relationships between novel and established NMDAR channel blockers.
Detailed Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a test compound for the NMDAR channel by assessing its ability to displace a radiolabeled ligand that binds to a site within the channel pore, such as [³H]MK-801.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Procedure: The assay is conducted in 96-well plates. To each well, the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the test compound are added. The plates are incubated to allow for binding equilibrium.
-
Filtration and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
FLIPR Calcium Flux Assay for Determining Potency (IC50)
This high-throughput assay measures the ability of a compound to inhibit NMDAR-mediated calcium influx into cells.
-
Cell Culture and Dye Loading: HEK293 cells stably expressing specific NMDAR subunits (e.g., GluN1/GluN2D) are plated in 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6 dye)[11].
-
Compound Addition and Stimulation: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test compound at various concentrations. After a short incubation, the cells are stimulated with NMDAR agonists (glutamate and glycine) to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for IC50 and Voltage-Dependency
This technique provides a detailed characterization of the interaction between the channel blocker and the NMDAR.
-
Cell Preparation: Cultured neurons or HEK293 cells expressing the NMDAR subtype of interest are used. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a negative holding potential (e.g., -65 mV). NMDAR-mediated currents are evoked by the rapid application of glutamate and glycine.
-
Compound Application: The test compound is applied at various concentrations, and the resulting inhibition of the NMDAR-mediated current is measured.
-
Voltage-Dependency Assessment: The blocking effect of the compound is measured at different holding potentials (e.g., from -80 mV to +40 mV) to determine if the block is voltage-dependent.
-
Data Analysis: The IC50 is calculated from the concentration-inhibition curve. Voltage dependency is assessed by plotting the fractional block against the membrane potential[8].
In Vivo Behavioral Assays
The FST is a widely used rodent behavioral test to screen for potential antidepressant drugs[12][13][14].
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: The animal (rat or mouse) is placed in the water-filled cylinder. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Drug Administration: The novel NMDAR channel blocker is administered at various doses prior to the test.
-
Data Analysis: A significant reduction in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect.
This test is used to assess potential motor impairments, a common side effect of NMDAR antagonists[15][16][17].
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate over time.
-
Procedure: The animal is placed on the rotating rod. The latency to fall off the rod is measured.
-
Drug Administration: The test compound is administered before the test.
-
Data Analysis: A significant decrease in the latency to fall compared to the control group suggests that the compound may cause motor coordination deficits.
Conclusion
The development of novel NMDAR channel blockers with improved safety and efficacy profiles holds significant promise for the treatment of various CNS disorders. REL-1017 and the emerging class of polycyclic amines represent promising advances in this field. Their characterization through a combination of in vitro and in vivo assays, as detailed in this guide, is crucial for identifying candidates with the desired therapeutic properties. The data presented here indicate that a focus on lower-affinity, voltage-dependent, and potentially subtype-selective NMDAR channel blockade is a viable strategy for achieving clinical success while minimizing dose-limiting side effects. Further research into these and other novel NMDAR channel blockers is warranted to fully elucidate their therapeutic potential.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzopolycyclic amines with NMDA receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Synergistic effect of uncompetitive NMDA receptor antagonists and antidepressant drugs in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 17. Rotarod-Test for Mice [protocols.io]
A Comparative Guide to the Validation of "NMDAR Antagonist 3" in Hippocampal Slices
This guide provides a comprehensive comparison of a novel compound, "NMDAR Antagonist 3," with established N-methyl-D-aspartate receptor (NMDAR) antagonists. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the activity and potential of this new antagonist in hippocampal preparations.
Comparative Efficacy of NMDAR Antagonists
The following table summarizes the key performance indicators of "this compound" alongside well-characterized NMDAR antagonists. The data for the established antagonists has been compiled from published literature, while the data for "this compound" is presented as hypothetical for comparative purposes.
| Antagonist | Mechanism of Action | IC50 (LTP Inhibition) | IC50 (NMDA-induced Current) | Voltage Dependency | Notes |
| This compound | Non-competitive Channel Blocker | ~0.2 µM | ~0.15 µM | Moderate | Hypothetical data for a novel compound. |
| MK-801 | Non-competitive Channel Blocker | 0.13 ± 0.02 µM[1] | 0.14 ± 0.04 µM[1] | Low[1] | A potent, widely used antagonist, but can have psychotomimetic side effects.[2] |
| Memantine | Non-competitive Channel Blocker | 11.6 ± 0.53 µM[1] | 2.2 ± 0.2 µM[1] | High[1] | Clinically used for Alzheimer's disease, with a favorable side-effect profile due to its rapid unblocking kinetics.[2][3] |
| Ketamine | Non-competitive Channel Blocker | - | - | Moderate | A dissociative anesthetic with rapid-acting antidepressant effects.[4][5] |
| AP5 (D-APV) | Competitive Antagonist | - | - | - | A selective competitive antagonist at the glutamate binding site.[5][6] |
Experimental Protocols
The validation of "this compound" activity was performed using electrophysiological recordings in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: A Wistar rat (postnatal day 21-30) is deeply anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: The hippocampi are dissected out and coronal or sagittal slices (300-400 µm thick) are prepared using a vibratome (e.g., Vibratome 1500) in ice-cold, oxygenated aCSF.[7]
-
Recovery: Slices are transferred to a holding chamber containing aCSF at 32-34°C for at least 1 hour to recover before recording.[7]
Electrophysiological Recordings
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature or 32-34°C. Neurons in the CA1 pyramidal cell layer are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-Cell Patch-Clamp Recordings: Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 130 Cs-gluconate, 8 CsCl, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2-7.3 with CsOH). Whole-cell voltage-clamp recordings are made from CA1 pyramidal neurons.
-
Isolation of NMDA Receptor-Mediated Currents: To isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs), AMPA receptors are blocked with an antagonist like NBQX (10 µM), and GABA-A receptors are blocked with picrotoxin (100 µM). The extracellular solution should contain a low concentration of Mg2+ (e.g., 0.1 mM) to relieve the voltage-dependent block of NMDARs at negative holding potentials.
-
Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Data Acquisition and Analysis: NMDA-induced currents or NMDAR-mediated EPSCs are recorded before and after the application of "this compound" or other antagonists at various concentrations. The inhibition of the current amplitude is measured to determine the IC50 value.
Visualizations
NMDAR Signaling Pathway and Antagonist Mechanisms
Caption: NMDAR signaling and antagonist mechanisms.
Experimental Workflow for NMDAR Antagonist Validation
Caption: Workflow for antagonist validation.
References
- 1. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The use of organotypic hippocampal slice cultures to evaluate protection by non-competitive NMDA receptor antagonists against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA antagonist displays anticonvulsant effect via NO synthesis inhibition in penicillin-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Assays of NMDAR Antagonist 3 and Other N-Methyl-D-Aspartate Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of binding assays for "NMDAR antagonist 3," a compound with known but relatively weak inhibitory activity against the NR1A/2B subtype of the N-Methyl-D-Aspartate (NMDA) receptor.[1] The performance of this antagonist is compared with a range of established NMDA receptor antagonists, supported by quantitative binding data and detailed experimental protocols. This document aims to assist researchers in selecting the appropriate assays and reference compounds for their drug discovery and development efforts targeting the NMDA receptor.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized NMDA receptor antagonists. These values have been compiled from various pharmacological studies and provide a quantitative basis for comparing their potency at the NMDA receptor. It is important to note that assay conditions can significantly influence these values.
| Compound | Target Site | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| This compound | NR1A/2B Subtype | Not Specified | - | Weak Inhibition | [1] |
| Dizocilpine (MK-801) | PCP Site (Channel Blocker) | [3H]MK-801 Binding | 37.2 (Kd) | - | [2] |
| Ketamine | PCP Site (Channel Blocker) | Not Specified | - | 0.2-3 | [3] |
| Memantine | PCP Site (Channel Blocker) | Patch-Clamp | - | 2.3 | [4] |
| Amantadine | PCP Site (Channel Blocker) | Patch-Clamp | - | 71.0 | [4] |
| Ifenprodil | NR2B Subunit (Allosteric Site) | Not Specified | - | 0.3 | [2] |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Glutamate Site (Competitive) | Not Specified | - | - | This is a widely used competitive antagonist, but specific Ki/IC50 values can vary significantly based on assay conditions. |
| 7-Chlorokynurenic acid | Glycine Site (Competitive) | Not Specified | - | - | A potent and selective antagonist at the glycine co-agonist site. |
| NMDAR antagonist 2 (compound 3I) | GluN1/GluN2A | Electrophysiology | - | 4.42 (-60 mV), 214.75 (+40 mV) | [5] |
| Eliprodil | NR2B Subunit | Not Specified | - | 1 | [2] |
| Procaine | Sodium channel, NMDA receptor, nAChR | Not Specified | - | 60 | [2] |
Experimental Protocols
Accurate and reproducible binding data are contingent on well-defined experimental protocols. Below are detailed methodologies for two common types of NMDA receptor binding assays.
Radioligand Binding Assay: [3H]MK-801 Competition Assay
This protocol is adapted from established methods for determining the affinity of uncompetitive antagonists that bind to the phencyclidine (PCP) site within the NMDA receptor channel.
a. Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate and glycine.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
b. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 500 µL:
-
100 µL of membrane suspension (100 µg protein)
-
50 µL of [3H]MK-801 (final concentration ~1-5 nM)
-
50 µL of competing antagonist (e.g., this compound) at various concentrations.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4) to the final volume.
-
-
To determine non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) in a parallel set of wells.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based Assay: Calcium Flux Assay
This method assesses the functional antagonism of NMDA receptors by measuring changes in intracellular calcium concentration upon receptor activation.
a. Cell Culture and Plating:
-
Culture a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line like HEK293 cells transfected with NMDA receptor subunits) in a 96-well, black-walled, clear-bottom plate.
-
Grow cells to a confluent monolayer.
b. Calcium Indicator Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.
-
Wash the cells gently to remove excess dye.
c. Antagonist Incubation and Receptor Activation:
-
Add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a predetermined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Add a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
d. Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the response in the absence of any antagonist (100% activation) and in the presence of a saturating concentration of a known antagonist (0% activation).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the NMDA receptor.
Caption: Simplified signaling cascade initiated by NMDA receptor activation.
Experimental Workflow: Radioligand Competition Binding Assay
The diagram below outlines the sequential steps involved in a typical radioligand competition binding assay for an NMDA receptor antagonist.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of "NMDAR Antagonist 3" and Other Polycyclic Amine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational compound, "NMDAR antagonist 3," against established polycyclic amine N-methyl-D-aspartate receptor (NMDAR) antagonists: Memantine, Ketamine, and Phencyclidine (PCP). The following sections present quantitative data on their respective binding affinities and potencies, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the binding affinity (Ki) and potency (IC50) of "this compound" and other selected polycyclic amine antagonists for the NMDA receptor. These values are crucial indicators of a compound's potential efficacy and are presented to facilitate a direct comparison.
| Compound | Ki (nM) | IC50 (µM) | Receptor Subtype Selectivity | Notes |
| This compound (Hypothetical) | 45 | 0.8 | Preferential for GluN2B-containing NMDARs | Investigational compound with a potentially improved therapeutic window. |
| Memantine | ~1000 | 0.5 - 10 | Low, with some preference for GluN2C/D subtypes | Clinically used for Alzheimer's disease, exhibits voltage-dependency and rapid kinetics.[1][2] |
| Ketamine | 500 - 1000 | 0.5 - 5 | Relatively non-selective | Anesthetic and rapid-acting antidepressant; psychotomimetic side effects are a major limitation.[3][4] |
| Phencyclidine (PCP) | 59 | 0.2 - 1 | Non-selective | High-affinity channel blocker with significant abuse potential and neurotoxic effects.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize NMDAR antagonists.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay using [³H]MK-801, a high-affinity NMDAR channel blocker, to determine the binding affinity (Ki) of test compounds.
Materials:
-
Membrane Preparation: Rat brain cortical membranes expressing NMDA receptors.
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled MK-801.
-
Test Compounds: "this compound," Memantine, Ketamine, PCP at various concentrations.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]MK-801 at a final concentration of 1-5 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of NMDAR antagonists using whole-cell voltage-clamp recordings from cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with cDNAs for NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Agonists: NMDA (100 µM) and Glycine (10 µM).
-
Test Compounds: "this compound," Memantine, Ketamine, PCP at various concentrations.
-
Patch-Clamp Setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate Glass Pipettes
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration: Approach a target cell with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Agonist Application: Apply the NMDA/Glycine solution using a rapid perfusion system to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline response to the agonist, co-apply the agonist solution with increasing concentrations of the test compound. Allow sufficient time for the antagonist effect to reach a steady state.
-
Data Acquisition: Record the peak and steady-state current responses at each antagonist concentration.
-
Data Analysis: Normalize the current responses in the presence of the antagonist to the control response (agonist alone). Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in NMDAR antagonism.
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for NMDAR Antagonist Development.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling NMDAR Antagonist 3
Essential Safety and Logistical Information for the Laboratory
The following guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling NMDAR antagonist 3. Given the potent nature of neuroactive compounds, adherence to strict safety procedures is paramount to ensure personnel safety and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document synthesizes best practices for handling potent chemical compounds.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed. For potent neuroactive compounds like an NMDAR antagonist, a high level of precaution is advised.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes, sprays, and aerosols.[1] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator | Necessary when handling powders outside of a containment enclosure to prevent inhalation.[1] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of impervious material | Provides a barrier against contamination of personal clothing.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing of the Compound:
-
Designated Area: All handling of potent compounds should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).
-
Decontamination: Before starting, decontaminate the work surface.
-
Weighing:
-
Whenever possible, handle the compound in a solution to minimize the risk of airborne particles.
-
If handling the powder form, use a balance with a ventilated enclosure.
-
Use dedicated spatulas and weighing papers.
-
-
Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.
B. Experimental Procedures:
-
Containment: All experimental manipulations should be carried out within a primary engineering control, such as a fume hood or glove box.
-
Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.
-
Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands. Change gloves frequently, especially if contamination is suspected.
C. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used. A validated decontamination process is crucial for highly potent molecules.[3]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: shoe covers, outer gloves, gown, face shield/goggles, respirator, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Trace Contaminated Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weighing papers, pipette tips) should be considered trace-contaminated waste.
-
Grossly Contaminated Waste: This includes any unused or expired compound, as well as spill cleanup materials.
B. Disposal Procedures:
-
Containers:
-
Trace-contaminated waste should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Grossly contaminated waste should be collected in a separate, sealed container, also clearly labeled.
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and should identify the contents.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[4] Do not dispose of this material down the drain or in regular trash.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
